N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-15-25-13-11-21(20)29-19-12-14-27(16-19)23(28)26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYURCVRUENSXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H22ClN3O2
- Molecular Weight : 407.9 g/mol
- IUPAC Name : N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
- Solubility : Soluble in various organic solvents.
This compound is hypothesized to interact with biological targets through the following mechanisms:
- PARP Inhibition : Similar compounds have shown efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for BRCA-mutated tumors .
- Cellular Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cellular proliferation in various cancer cell lines, indicating potential anticancer properties .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Synthesis and Characterization : Various synthetic routes have been documented for the preparation of this compound. The synthesis typically involves coupling chloropyridine and pyrrolidine under specific conditions to yield the target compound.
- In Vitro Studies : Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities, including:
- Structure-Activity Relationship (SAR) : The presence of the chlorinated pyridine and pyrrolidine moieties contributes significantly to the compound's biological activity. Molecular docking studies suggest that specific interactions within the active site of PARP enzymes enhance inhibitory potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
TRPV1 Antagonists with Pyrrolidine-1-carboxamide Cores
Several pyrrolidine-1-carboxamide derivatives have been studied as TRPV1 antagonists. Key examples include:
(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide
- Substituents : 5-phenylthiazol-2-yl group at position 2, 3-isopropylphenyl at the carboxamide nitrogen.
- Key Features : This compound (from ) was optimized via pharmacophore modeling and showed high TRPV1 antagonistic activity. The thiazole ring and isopropyl group enhance hydrophobic interactions with the receptor .
- Comparison : Unlike the target compound, this analog lacks the chloropyridinyl ether but incorporates a thiazole ring, which may improve metabolic stability.
SB-705498 (Reference Compound)
Chloropyridinyl Ether Derivatives
3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034315-51-8)
- Substituents : 3,4-dimethoxybenzyl group instead of benzhydryl.
- Molecular Weight : 391.8 vs. ~420–450 (estimated for the target compound).
- Key Features : The dimethoxybenzyl group introduces polar methoxy groups, which may increase solubility but reduce lipophilicity compared to the benzhydryl moiety .
Fluorinated Pyrimidinyl Analogs
N-Benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034296-48-3)
Simplified Pyrrolidine Carboxamides
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The benzhydryl group in the target compound likely enhances blood-brain barrier penetration compared to smaller aryl groups (e.g., 3,4-dimethoxybenzyl) . However, this may increase the risk of off-target interactions.
- Synthetic Feasibility : Compounds with chloropyridinyl or fluoropyrimidinyl ethers require specialized coupling reagents, as seen in pharmacophore modeling studies .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often preferred for nucleophilic substitution reactions involving pyridine and pyrrolidine moieties .
- Catalyst use : Palladium-based catalysts may enhance coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of the carboxamide group .
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical, as demonstrated in analogous pyrrolidine-pyridine hybrids .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the chloropyridinyloxy and benzhydryl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, as seen in structurally related pyridinecarboxamides .
- HPLC : Reverse-phase HPLC with UV detection ensures purity and stability, particularly for polar intermediates .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Temperature/humidity stress : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring degradation via HPLC .
- Light exposure : Use ICH Q1B guidelines to test photostability in UV-vis chambers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed in different in vitro assays for this compound?
- Methodological Answer: Address variability through:
- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize batch effects .
- Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Target validation : Confirm binding specificity using competitive binding assays or CRISPR-edited cell lines .
Q. What computational modeling strategies are recommended to predict the binding affinity of this compound with target enzymes?
- Methodological Answer: Combine in silico approaches:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites, focusing on the chloropyridinyloxy moiety’s electrostatic contributions .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with pyrrolidine carboxamide .
- Free energy calculations : Apply MM-GBSA to quantify binding energy, prioritizing residues with ΔG < -5 kcal/mol .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer: Implement a Design of Experiments (DoE) framework:
- Factor screening : Vary substituents on the benzhydryl group and pyrrolidine ring using fractional factorial designs .
- Response surface methodology (RSM) : Optimize bioactivity and solubility by modeling interactions between lipophilicity (logP) and hydrogen-bond donors .
- Statistical validation : Use ANOVA to identify significant SAR trends (p < 0.05) .
Q. How can researchers mitigate off-target effects observed in cellular assays for this compound?
- Methodological Answer: Employ orthogonal validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
